molecular formula C14H15N5O3 B4412604 7-ethyl-1,3-dimethyl-8-(3-pyridinyloxy)-3,7-dihydro-1H-purine-2,6-dione

7-ethyl-1,3-dimethyl-8-(3-pyridinyloxy)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B4412604
M. Wt: 301.30 g/mol
InChI Key: NPUKOKUHMQFHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethyl-1,3-dimethyl-8-(3-pyridinyloxy)-3,7-dihydro-1H-purine-2,6-dione, also known as EDP-420, is a small molecule drug that has shown potential in the treatment of various diseases. It belongs to the class of purine derivatives and has a unique chemical structure that makes it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of 7-ethyl-1,3-dimethyl-8-(3-pyridinyloxy)-3,7-dihydro-1H-purine-2,6-dione is primarily through the inhibition of PARP activity. PARP is an enzyme that plays a critical role in DNA repair and maintenance of genomic stability. When DNA is damaged, PARP is activated and recruits other repair proteins to the site of damage. However, if the damage is too severe, PARP can become overactivated, leading to the depletion of cellular energy and ultimately cell death. This compound inhibits PARP activity, leading to the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its PARP inhibition activity, it has been found to have anti-inflammatory properties. It has also been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus. Additionally, this compound has been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-ethyl-1,3-dimethyl-8-(3-pyridinyloxy)-3,7-dihydro-1H-purine-2,6-dione is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially effective cancer therapy with fewer side effects than traditional chemotherapy. However, this compound has some limitations in lab experiments. It is a relatively new drug, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, its synthesis is complex and time-consuming, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 7-ethyl-1,3-dimethyl-8-(3-pyridinyloxy)-3,7-dihydro-1H-purine-2,6-dione. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound's neuroprotective effects make it a promising candidate for these diseases. Additionally, more research is needed to understand the full potential of this compound in cancer therapy. Further studies are also needed to optimize the synthesis of this compound and develop more efficient methods for its production.
Conclusion:
In conclusion, this compound is a promising small molecule drug with potential therapeutic applications in cancer therapy, neurodegenerative diseases, and viral infections. Its unique chemical structure and mechanism of action make it an attractive candidate for drug development. However, further research is needed to fully understand its potential and optimize its synthesis.

Scientific Research Applications

7-ethyl-1,3-dimethyl-8-(3-pyridinyloxy)-3,7-dihydro-1H-purine-2,6-dione has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In particular, it has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death, making this compound a promising candidate for cancer therapy. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

7-ethyl-1,3-dimethyl-8-pyridin-3-yloxypurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c1-4-19-10-11(17(2)14(21)18(3)12(10)20)16-13(19)22-9-6-5-7-15-8-9/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUKOKUHMQFHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1OC3=CN=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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